CYP2C19 Inhibition: 3,4-Difluorophenyl Isomer Demonstrates Weak Activity Differentiating It from More Potent CYP Inhibitors
Methyl 5-(3,4-difluorophenyl)isoxazole-3-carboxylate was evaluated for inhibition of recombinant CYP2C19, yielding an IC₅₀ of 50,000 nM (50 μM) [1]. This weak inhibitory activity contrasts with many 5-aryl-isoxazole-3-carboxylate derivatives that exhibit more potent CYP inhibition, suggesting the 3,4-difluorophenyl substitution pattern may reduce CYP2C19 liability relative to analogs bearing larger or more lipophilic aryl groups. While this is a single-point observation, it provides a quantitative benchmark for medicinal chemists evaluating this scaffold as a low-risk building block in lead optimization.
| Evidence Dimension | CYP2C19 inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 50,000 nM |
| Comparator Or Baseline | Typical drug-like CYP2C19 inhibitors (IC₅₀ < 1,000 nM) |
| Quantified Difference | >50-fold weaker than typical CYP2C19 inhibitors |
| Conditions | Recombinant CYP2C19 assay using 3-O-methylfluorescein as substrate, 3 min preincubation |
Why This Matters
Low CYP2C19 inhibition reduces drug-drug interaction risk when this scaffold is incorporated into lead series, making it a preferred starting point for oral drug programs.
- [1] BindingDB. BDBM50380527; CHEMBL2018913. Inhibition of recombinant CYP2C19 using 3-O-methylfluorescein as substrate. Accessed 2026-05-04. View Source
